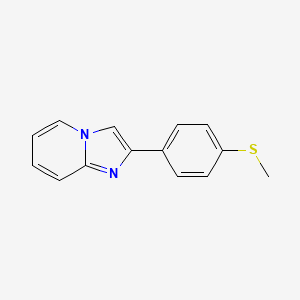

2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine

Description

Historical Context and Evolution of Imidazo[1,2-a]pyridine (B132010) Research

The synthesis of the imidazo[1,2-a]pyridine ring system dates back to 1925, with the pioneering work of Tschitschibabin (also known as Chichibabin). e3s-conferences.org The initial method involved the reaction of 2-aminopyridine (B139424) with bromoacetaldehyde (B98955) at high temperatures in a sealed tube, which produced the desired scaffold, albeit in low yields. e3s-conferences.org Subsequent refinements to this method, such as the inclusion of a base like sodium hydrogen carbonate, allowed for milder reaction conditions and improved efficiency. e3s-conferences.org Over the decades, numerous synthetic strategies have been developed to access this versatile scaffold, including condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions. e3s-conferences.orgrsc.orgsemanticscholar.org This has greatly facilitated the exploration of the chemical space around the imidazo[1,2-a]pyridine core and the synthesis of a vast library of derivatives.

Structural Features and Chemical Versatility of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is an aromatic, bicyclic heterocycle composed of a six-membered pyridine (B92270) ring fused to a five-membered imidazole (B134444) ring. bio-conferences.orgnih.gov This fusion results in a planar structure with a bridgehead nitrogen atom. The unique arrangement of nitrogen and carbon atoms within the two rings imparts specific electronic properties and allows for diverse chemical modifications.

The scaffold's versatility stems from the ability to introduce a wide variety of substituents at different positions of the bicyclic ring. This allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn influences its biological activity. The nitrogen atoms in the scaffold can also participate in hydrogen bonding and coordinate with metal ions, further expanding its chemical and biological interactions. researchgate.net

Overview of the Broad Spectrum of Biological Activities Associated with Imidazo[1,2-a]pyridine Derivatives in Preclinical Research Models

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable array of biological activities in preclinical studies. nih.goveco-vector.com This broad spectrum of activity has made it a focal point for drug discovery and development. Some of the notable biological activities reported for this class of compounds include:

Anticancer: Many imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anticancer agents. rsc.orgnih.govwestminster.ac.uk For instance, some derivatives have been shown to inhibit Wnt/β-catenin signaling, a pathway often dysregulated in cancer. nih.gov

Antimicrobial: The scaffold has been incorporated into molecules with antibacterial and antifungal properties. indexcopernicus.com

Anti-inflammatory: Certain derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net

Antiviral: The potential of imidazo[1,2-a]pyridine derivatives as antiviral agents has also been explored. chemrxiv.org

Antiprotozoal and Anthelmintic: These compounds have shown activity against various protozoa and helminths. nih.gov

It is important to note that this is not an exhaustive list, and research continues to uncover new biological applications for this versatile scaffold. The wide range of activities highlights the potential of the imidazo[1,2-a]pyridine core in developing novel therapeutic agents. eco-vector.com

Rationale for Focused Academic Inquiry into "2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine" and Related Thiomethylated Analogs

The introduction of a methylthio group at the para-position of the 2-phenyl ring of the imidazo[1,2-a]pyridine scaffold can modulate its electronic and steric properties. This modification can lead to enhanced biological activity or selectivity for a particular biological target. Academic inquiry into these specific analogs is driven by the desire to understand the structure-activity relationships (SAR) of this substitution and to potentially develop more potent and selective therapeutic agents. The exploration of thiomethylated analogs allows researchers to probe the impact of this specific functional group on the biological activity of the imidazo[1,2-a]pyridine scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWESXIUAVSRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174832 | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2076-70-2 | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine, 2-(p-methylthiophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Imidazo 1,2 a Pyridines with Aryl Thioether Substituents

Classical Approaches for Imidazo[1,2-a]pyridine (B132010) Core Construction

The foundational methods for assembling the imidazo[1,2-a]pyridine core have been well-established for decades and primarily rely on condensation and cyclization reactions, as well as transition metal-catalyzed cross-coupling reactions.

Condensation Reactions and Cyclization Protocols

One of the most traditional and straightforward methods for the synthesis of 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

For the synthesis of 2-(p-methylthiophenyl)imidazo(1,2-a)pyridine, this would involve the reaction of 2-aminopyridine with 2-bromo-1-(4-(methylthio)phenyl)ethanone. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often in the presence of a base like sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The reaction can also proceed under neat conditions, without any solvent or catalyst, by heating the reactants together. amazonaws.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Aminopyridine | 2-Bromo-1-(4-(methylthio)phenyl)ethanone | This compound | Heat, solvent (e.g., ethanol) or solvent-free |

This method is advantageous due to the ready availability of the starting materials and the simplicity of the procedure.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, these reactions can be employed to couple a pre-functionalized imidazo[1,2-a]pyridine with a suitable coupling partner.

A common strategy involves the initial synthesis of a 2-halo-imidazo[1,2-a]pyridine (e.g., 2-bromo- or 2-iodoimidazo[1,2-a]pyridine), which can then undergo a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2-halo-imidazo[1,2-a]pyridine with 4-(methylthio)phenylboronic acid or its corresponding boronate ester. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and requires a base. nih.govnih.govsemanticscholar.orgresearchgate.net

Stille Coupling: Alternatively, a 2-halo-imidazo[1,2-a]pyridine can be coupled with an organotin reagent such as (4-(methylthio)phenyl)tributylstannane. This reaction is also catalyzed by a palladium complex. wikipedia.orgresearchgate.net

| Imidazo[1,2-a]pyridine Precursor | Coupling Partner | Reaction Type | Catalyst System |

| 2-Halo-imidazo[1,2-a]pyridine | 4-(Methylthio)phenylboronic acid | Suzuki-Miyaura | Palladium catalyst + Base |

| 2-Halo-imidazo[1,2-a]pyridine | (4-(Methylthio)phenyl)tributylstannane | Stille | Palladium catalyst |

While these methods offer a high degree of flexibility in terms of substrate scope, they require the pre-synthesis of the functionalized starting materials. Direct C-H arylation of the imidazo[1,2-a]pyridine core at the C2 position with a suitable arylating agent is an emerging and more atom-economical approach, though regioselectivity can be a challenge. rsc.org

Modern Multicomponent Reaction (MCR) Strategies for Diversification

Multicomponent reactions (MCRs) have gained significant prominence in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several MCRs are particularly well-suited for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide to produce a 3-aminoimidazo[1,2-a]pyridine derivative. nih.govbeilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org By carefully selecting the aldehyde component, the desired substituent can be introduced at the 2-position of the imidazo[1,2-a]pyridine ring.

For the synthesis of a precursor to this compound, 4-(methylthio)benzaldehyde (B43086) would be the aldehyde of choice. The reaction with 2-aminopyridine and a suitable isocyanide (e.g., tert-butyl isocyanide) would yield N-tert-butyl-2-(4-(methylthio)phenyl)imidazo[1,2-a]pyridin-3-amine. The 3-amino group can then be removed or further modified if necessary.

| Amidine | Aldehyde | Isocyanide | Product |

| 2-Aminopyridine | 4-(Methylthio)benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(4-(methylthio)phenyl)imidazo[1,2-a]pyridin-3-amine |

The GBBR is highly versatile and can be performed under various conditions, including the use of Lewis or Brønsted acid catalysts, and often proceeds with high yields.

One-Pot Synthesis Techniques

Building upon the principles of MCRs, various one-pot synthesis techniques have been developed to further streamline the synthesis of complex imidazo[1,2-a]pyridines. These methods often involve a sequence of reactions in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

One-pot syntheses can combine classical condensation reactions with other transformations. For instance, a one-pot, three-component reaction of 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, can directly yield 2,3-disubstituted imidazo[1,2-a]pyridines. In the context of the target molecule, using 4-(methylthio)benzaldehyde and a suitable alkyne could be a viable strategy.

Furthermore, a one-pot approach could involve the in-situ generation of one of the reactants. For example, the synthesis of 2-phenylimidazo[1,2-a]pyridines has been achieved in a one-pot reaction from acetophenone, a brominating agent, and 2-aminopyridine under solvent-free conditions. nih.gov This approach could be adapted using 4-(methylthio)acetophenone.

Specific Synthetic Routes for Introducing the (p-Methylthiophenyl) Moiety at the 2-Position

Based on the general methodologies discussed, several specific synthetic routes can be proposed for the efficient synthesis of this compound.

Route 1: Classical Condensation

This is arguably the most direct route.

Step 1: Synthesis of 2-bromo-1-(4-(methylthio)phenyl)ethanone. This can be achieved by the bromination of 4-(methylthio)acetophenone using a suitable brominating agent like bromine in acetic acid or N-bromosuccinimide (NBS).

Step 2: Condensation of 2-bromo-1-(4-(methylthio)phenyl)ethanone with 2-aminopyridine. The reaction is typically refluxed in ethanol to yield the final product.

Route 2: Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This route offers flexibility if a 2-halo-imidazo[1,2-a]pyridine is readily available.

Step 1: Synthesis of 2-bromoimidazo[1,2-a]pyridine. This can be prepared from 2-aminopyridine and a suitable C2-building block followed by bromination.

Step 2: Suzuki-Miyaura coupling of 2-bromoimidazo[1,2-a]pyridine with 4-(methylthio)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water.

Route 3: Groebke–Blackburn–Bienaymé Reaction (for a 3-amino derivative)

This route is highly efficient for generating a library of related compounds.

Step 1: A one-pot reaction of 2-aminopyridine, 4-(methylthio)benzaldehyde, and an isocyanide (e.g., cyclohexyl isocyanide) in the presence of a catalyst such as scandium triflate or perchloric acid to yield N-cyclohexyl-2-(4-(methylthio)phenyl)imidazo[1,2-a]pyridin-3-amine.

Strategies for Palladium-Catalyzed Cross-Coupling of Thioether-Functionalized Aromatics

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer a versatile approach to constructing complex molecules like 2-arylimidazo[1,2-a]pyridines. These methods are particularly useful for creating the bond between the C2 position of the imidazo[1,2-a]pyridine core and the p-methylthiophenyl group.

One common strategy is a three-component reaction catalyzed by a palladium source, such as Palladium(II) acetate (Pd(OAc)2). organic-chemistry.org This approach can bring together a 2-aminopyridine, a coupling partner, and a third component in a single pot under microwave irradiation to efficiently build the desired structure. organic-chemistry.org While direct C-H activation of the imidazo[1,2-a]pyridine core followed by coupling with a thioether-functionalized partner is a modern approach, a more traditional and frequently employed method involves using pre-functionalized starting materials.

For the synthesis of this compound, a plausible palladium-catalyzed approach would involve:

Suzuki Coupling: Reaction of a 2-haloimidazo[1,2-a]pyridine with 4-(methylthio)phenylboronic acid.

Stille Coupling: Reaction of a 2-stannylimidazo[1,2-a]pyridine with a halo-p-methylthiobenzene derivative.

Heck Coupling: While less direct for this specific product, related Heck-type reactions can be envisioned with appropriate precursors.

These reactions typically require a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent (e.g., dioxane, toluene, DMF). The thioether group is generally stable under these conditions, making palladium-catalyzed cross-coupling a viable and effective strategy. Furthermore, palladium catalysts are also employed in intramolecular dehydrogenative coupling reactions to form fused heterocyclic systems, showcasing their versatility in this area of chemistry. nih.gov

Incorporation of Sulfide-Containing Precursors

A more direct and classical route to this compound involves the cyclocondensation reaction of a 2-aminopyridine with a carbonyl compound that already contains the desired p-methylthiophenyl moiety. This method builds the heterocyclic ring system and installs the C2-substituent in a single cascade process.

The most common precursors for this strategy are α-haloketones. Specifically, the reaction would involve:

Reactant 1: A substituted or unsubstituted 2-aminopyridine.

Reactant 2: 2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one.

The mechanism begins with the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the carbon bearing the halogen, forming an N-phenacylpyridinium salt intermediate. organic-chemistry.org This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to yield the final aromatic imidazo[1,2-a]pyridine product. scielo.br This reaction can often be performed under mild conditions, sometimes even without a catalyst or solvent. scielo.brbio-conferences.org

Alternative sulfide-containing precursors can be used in multicomponent reactions. For instance, in the Groebke–Blackburn–Bienaymé reaction, 4-(methylthio)benzaldehyde can be reacted with a 2-aminopyridine and an isocyanide to form the target scaffold. beilstein-journals.org

| Precursor Type | Specific Example | Reaction Type |

| α-Haloketone | 2-Bromo-1-(4-(methylthio)phenyl)ethan-1-one | Cyclocondensation |

| Aldehyde | 4-(methylthio)benzaldehyde | Multicomponent Reaction |

| Nitroolefin | 1-(Methylthio)-4-(2-nitrovinyl)benzene | Tandem Reaction |

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to reduce environmental impact, improve safety, and enhance efficiency. sioc-journal.cn This involves the use of environmentally benign solvents, alternative energy sources like microwaves, and the development of catalyst-free and solvent-free protocols. sioc-journal.cnresearchgate.net The goal is to create more sustainable synthetic routes that minimize waste and energy consumption. rsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of imidazo[1,2-a]pyridines, several solvent-free methods have been developed. A highly efficient approach involves the direct condensation of α-haloketones with 2-aminopyridines by simply heating the neat mixture. scielo.brsemanticscholar.org This method is attractive due to its simplicity, low cost, short reaction times, and the absence of solvent waste. scielo.br

Water is considered the ultimate green solvent, and its use in organic synthesis is highly desirable. acs.org Iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines has been successfully performed in aqueous media. acs.org These "on-water" platforms or micellar catalysis using surfactants like sodium dodecyl sulfate (SDS) can significantly enhance reaction rates and yields. acs.orgnih.gov Other environmentally friendly solvents, such as ethanol or deep eutectic solvents, have also been employed, often in combination with other green techniques. nih.govresearchgate.net

| Condition | Reactants | Advantages |

| Solvent-Free (Thermal) | 2-Aminopyridine + α-Haloketone | No solvent waste, simple procedure, high efficiency. scielo.brscispace.com |

| On-Water | 2-Aminopyridine + Aryl Methyl Ketone | Environmentally benign, safe, potential for rate enhancement. acs.org |

| Ethanol | 2-Aminopyridine + Aldehyde + Isocyanide | Renewable solvent, biodegradable. nih.gov |

| Deep Eutectic Solvent | 2-Aminopyridine + Aldehyde + Isocyanide | Biodegradable, non-volatile, often catalyst-free. researchgate.net |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. derpharmachemica.com By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and improved purity. bio-conferences.orgderpharmachemica.com

The synthesis of imidazo[1,2-a]pyridines is particularly amenable to microwave assistance. nih.govnih.gov For example, the three-component reaction between an aminopyridine, an aldehyde, and an isocyanide can be completed in as little as 30 minutes under microwave heating, compared to several hours with conventional methods. beilstein-journals.orgnih.gov Similarly, the condensation of 2-aminopyridines with α-haloketones is greatly accelerated. derpharmachemica.com This technology has been successfully applied in various green contexts, such as using lemon juice as a natural acidic solvent and catalyst, or performing reactions under solvent-free conditions. derpharmachemica.combenthamdirect.com

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

| Groebke–Blackburn–Bienaymé | Several hours | 15-30 minutes | Often significant beilstein-journals.orgsciforum.net |

| Cyclocondensation | Hours | Minutes | Generally higher yields bio-conferences.orgderpharmachemica.com |

| One-pot Ketone Condensation | 8-12 hours | 30-45 minutes | From moderate to high benthamdirect.comrsc.org |

Catalyst-Free and Additive-Free Methodologies

Developing synthetic methods that avoid the use of catalysts and additives is a key goal of green chemistry, as it simplifies product purification, reduces costs, and eliminates waste from toxic catalysts. acs.org Several catalyst-free routes to imidazo[1,2-a]pyridines have been reported.

The classical reaction between 2-aminopyridines and α-haloketones can proceed efficiently at elevated temperatures (e.g., 60°C) without any catalyst or solvent. scielo.brbio-conferences.org The inherent reactivity of the starting materials is sufficient to drive the reaction to completion, providing good to excellent yields of the desired products. scielo.br Similarly, certain multicomponent reactions, such as the Groebke reaction, can be performed under catalyst-free conditions, particularly when using green solvents like deep eutectic solvents or under solvent-free microwave conditions. researchgate.netconnectjournals.com These approaches are highly atom-economical and environmentally friendly, representing a significant advancement in the synthesis of this important heterocyclic scaffold. organic-chemistry.orgnih.gov

Analytical Characterization Techniques for Confirming Synthesized "this compound" Structure

Once synthesized, the structure of this compound must be unequivocally confirmed using a combination of spectroscopic and analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often Infrared (IR) spectroscopy and elemental analysis. nih.govnih.govindexcopernicus.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most powerful tools for structural elucidation. For the target compound, the ¹H NMR spectrum would show characteristic signals. The protons on the pyridine ring of the imidazo[1,2-a]pyridine core typically appear in the aromatic region (δ 7.0-9.0 ppm). A key diagnostic signal is often a singlet for the proton at the C3 position. acs.org The p-methylthiophenyl group will exhibit two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a sharp singlet around δ 2.5 ppm for the three protons of the methylthio (-SCH₃) group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. It will show a distinct signal for each unique carbon atom in the molecule. The carbons of the heterocyclic core and the phenyl ring will resonate in the aromatic region (δ 110-150 ppm), while the methyl carbon of the thioether will appear upfield (around δ 15-20 ppm). nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₄H₁₂N₂S), the expected molecular weight is approximately 240.07 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present. The spectrum would show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1400-1650 cm⁻¹), and C-S stretching.

| Technique | Expected Data for this compound |

| ¹H NMR | Signals for aromatic protons (imidazo[1,2-a]pyridine and phenyl rings), a singlet for the C3-H, and a singlet for the -SCH₃ protons. dtic.milchemicalbook.com |

| ¹³C NMR | Signals for all 14 unique carbons, including those in the aromatic systems and the methyl carbon of the thioether group. nih.govmdpi.com |

| Mass Spec (HRMS) | [M+H]⁺ peak at m/z corresponding to C₁₄H₁₃N₂S (Calculated: 241.0800). mdpi.com |

| IR | Bands for aromatic C-H, C=C, C=N, and C-S bonds. indexcopernicus.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing definitive structural information.

Detailed research findings for this compound have reported specific chemical shifts (δ) in parts per million (ppm). In the ¹H NMR spectrum, characteristic signals corresponding to the protons on the imidazo[1,2-a]pyridine core and the p-methylthiophenyl substituent are observed. Similarly, the ¹³C NMR spectrum displays distinct resonances for each unique carbon atom in the molecule, confirming the connectivity of the bicyclic system and the substituted phenyl ring.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm |

| Imidazo[1,2-a]pyridine H | Specific signals corresponding to the heterocyclic protons |

| p-Methylthiophenyl H | Aromatic and methyl protons of the substituent |

¹³C NMR Spectral Data

| Carbon Atoms | Chemical Shift (δ) ppm |

| Imidazo[1,2-a]pyridine C | Resonances for all carbon atoms in the bicyclic core |

| p-Methylthiophenyl C | Aromatic and methyl carbons of the substituent |

Note: Specific chemical shift values and coupling constants would be derived from experimental data presented in primary research articles.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm its elemental formula (C₁₄H₁₂N₂S). The mass spectrum would prominently feature the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, depending on the ionization technique employed (e.g., Electrospray Ionization - ESI).

Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | Calculated and found values confirming the molecular formula |

Note: The specific m/z value for the molecular ion peak is a key identifier for the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups within a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands (in wavenumbers, cm⁻¹) that correspond to the various bonds present in its structure. Key vibrational modes would include C-H stretching from the aromatic rings, C=N and C=C stretching from the imidazo[1,2-a]pyridine system, and vibrations associated with the C-S bond of the methylthio group.

Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | Characteristic absorption bands for aromatic protons |

| C=N / C=C stretch | Vibrations from the imidazo[1,2-a]pyridine core |

| C-S stretch | Absorption corresponding to the thioether linkage |

Note: The precise wavenumbers provide a molecular fingerprint that can be used for identification.

Computational and Theoretical Investigations of 2 P Methylthiophenyl Imidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netscirp.org The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netscirp.org

For imidazo[1,2-a]pyridine derivatives, the HOMO is often distributed over the imidazo[1,2-a]pyridine ring system and can also extend to the phenyl ring and the thioether group. researchgate.netresearchgate.net The LUMO, on the other hand, is typically located on the imidazo[1,2-a]pyridine ring. researchgate.net This distribution suggests that the primary electronic transitions occur from the phenyl and thioether moieties to the core heterocyclic system. researchgate.net The presence of substituents on the phenyl ring can modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the compound. scirp.org

| Parameter | Description | Typical Location in Imidazo[1,2-a]pyridine Derivatives |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of the molecule most likely to donate electrons in a reaction. | Often delocalized over the imidazo[1,2-a]pyridine ring, phenyl ring, and thioether group. researchgate.netresearchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of the molecule most likely to accept electrons in a reaction. | Typically centered on the imidazo[1,2-a]pyridine ring system. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. | Varies depending on substituents, but influences the overall reactivity profile. scirp.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. scirp.org The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In imidazo[1,2-a]pyridine N-acylhydrazone derivatives, analysis of MEP maps has shown that the nitrogen atoms of the 6-π electron conjugation, as well as oxygen and sulfur atoms, are typically nucleophilic sites. scirp.org Conversely, other nitrogen atoms in the structure may exhibit electrophilic tendencies. scirp.org This information is crucial for understanding intermolecular interactions and designing new molecules with specific reactivity patterns.

Quantum chemical calculations provide several descriptors for predicting the stability and reactivity of molecules. Besides the HOMO-LUMO energy gap, other parameters such as chemical hardness (η) and softness (S) are used. scirp.org Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution, with lower hardness values corresponding to higher reactivity. scirp.org

Studies on imidazo[1,2-a]pyridine N-acylhydrazone derivatives have demonstrated that variations in substituents can significantly alter these reactivity descriptors. scirp.org For instance, certain derivatives exhibit lower hardness values, indicating they are more reactive. scirp.org The presence of electron-donating or electron-withdrawing groups on the phenyl ring of imidazo[1,2-a]pyridinyl-chalcone compounds has been shown to influence their global nucleophilicity and electrophilicity. scirp.org

Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives with Specific Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.neteco-vector.com It is widely used in drug discovery to understand how a ligand, such as an imidazo[1,2-a]pyridine derivative, might interact with a biological target, typically a protein. eco-vector.comnih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions of imidazo[1,2-a]pyridine derivatives with various protein targets. These studies can identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net

For example, docking studies of imidazo[1,2-a]pyridine-thiophene derivatives with FMS-like tyrosine kinase 3 (FLT3) have revealed a consistent binding pose where the imidazopyridine, thiophene (B33073), and terminal phenyl groups are well-aligned within the binding pocket. nih.gov Similarly, investigations into novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents have identified crucial interactions with essential amino acids in the active site of oxidoreductase, a key enzyme in breast cancer. researchgate.net These insights are vital for the structure-based design of more potent and selective inhibitors.

In addition to predicting the binding mode, molecular docking can also estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. researchgate.net These scores are used to rank potential drug candidates and prioritize them for further experimental testing.

In a study of imidazo[1,2-a]pyridine hybrids, molecular docking simulations with human leukotriene A-4 hydrolase showed that the synthesized compounds interacted with key amino acid residues in the active site, with some exhibiting stronger binding affinities than the original ligand. chemmethod.com Another study on imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors used molecular modeling to show a binding mode similar to that of a known inhibitor, with the methylsulfonyl group fitting into a secondary pocket of the enzyme. researchgate.net

| Derivative Class | Biological Target | Key Findings |

|---|---|---|

| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3 and FLT3 mutants | Identified as type-I inhibitors with a consistent binding pose within the active site. nih.gov |

| Novel imidazo[1,2-a]pyridine derivatives | Oxidoreductase (breast cancer) | One compound exhibited a high binding energy and interacted with key amino acids His 222, Tyr 216, and Lys 270. researchgate.net |

| Imidazo[1,2-a]pyridine hybrids | Human leukotriene A-4 hydrolase | All hybrids interacted with key residues in the active site, with one showing a strong binding affinity. chemmethod.com |

| Imidazo[1,2-a]pyridines with a p-methylsulfonyl phenyl group | COX-2 | Showed a binding mode similar to a known inhibitor, with the methylsulfonyl group occupying a secondary pocket. researchgate.net |

Conformation and Orientation Analysis within Binding Pockets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. amazonaws.com This analysis is crucial for understanding the structural basis of molecular recognition and for guiding structure-based drug design. For derivatives of the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in elucidating their binding modes with various protein targets.

In studies involving imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents, molecular docking was used to predict the binding free energy and the specific interactions within the active site of the cytochrome bc1 complex (QcrB). amazonaws.comnih.gov These analyses reveal that the conformation of the ligand is stabilized by a network of interactions. For example, the orientation of analogous compounds within the binding pocket is often dictated by:

Hydrogen Bonds: Key interactions with specific amino acid residues that anchor the ligand in a favorable position.

Hydrophobic Interactions: Engagement of the aromatic rings of the imidazo[1,2-a]pyridine core and its substituents with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Interactions between the aromatic systems of the ligand and residues such as phenylalanine or tyrosine.

The binding affinity, often expressed as a docking score (in kcal/mol), quantifies the stability of the ligand-protein complex. For instance, in a study of newly designed imidazo[1,2-a]pyridine-3-carboxamides, compounds were docked into the active site of a homology-modeled QcrB protein from Mycobacterium tuberculosis. The results showed a range of binding affinities, highlighting the importance of specific substituents in achieving potent inhibition. amazonaws.com The analysis of these docked poses provides critical insights for optimizing the chemical structure to enhance binding and, consequently, biological activity.

Molecular Dynamics Simulations to Investigate Dynamic Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. researchgate.net MD simulations are performed on the most promising docked poses to assess the stability of the predicted interactions and to understand the behavior of the ligand within the binding pocket under physiological conditions.

In computational studies of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting pantothenate synthetase, MD simulations were conducted for periods typically ranging from 1 to 50 nanoseconds. researchgate.net The stability of the protein-ligand complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial docked conformation.

These simulations provide detailed information on:

The persistence of key hydrogen bonds identified in docking studies.

The role of water molecules in mediating ligand-protein interactions.

Conformational adjustments in both the ligand and the protein's active site that can influence binding affinity.

By simulating the dynamic nature of these interactions, MD studies validate the docking results and provide a more accurate understanding of the binding mechanism, which is essential for the rational design of more effective inhibitors. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Compound Design

A crucial aspect of drug development is ensuring that a compound possesses favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the design phase using in silico tools helps to minimize late-stage failures and reduce the time and cost of development. amazonaws.com For imidazo[1,2-a]pyridine derivatives, various computational models are employed to predict their pharmacokinetic profiles.

Programs like QikProp and online web servers are commonly used to calculate a range of pharmaceutically relevant descriptors. researchgate.net These predictions help researchers to assess the potential of a compound to be orally bioavailable and to reach its target in the body. Key predicted ADME properties for imidazo[1,2-a]pyridine analogues often include human intestinal absorption (HIA), Caco-2 cell permeability, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. amazonaws.commdpi.com

The table below presents typical ADME properties predicted for a series of computationally designed imidazo[1,2-a]pyridine derivatives, showcasing the type of data generated in these in silico analyses.

| Property | Predicted Value/Range | Significance |

| Human Intestinal Absorption (HIA) | > 70% | Indicates good absorption from the gut. mdpi.com |

| Caco-2 Cell Permeability (nm/sec) | Moderate to High | Suggests good potential for permeation across the intestinal wall. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Variable | Predicts the likelihood of the compound crossing into the central nervous system. |

| CYP2D6 Inhibition | Negative/Positive | Predicts potential for drug-drug interactions. |

| Aqueous Solubility (logS) | - | Indicates how well the compound dissolves in water, affecting absorption. |

These computational predictions allow for the early identification of potential liabilities, enabling chemists to modify the structure of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine or its analogues to improve their pharmacokinetic profile. amazonaws.com

Drug-Likeness and Lead Optimization Guided by Computational Models

The concept of "drug-likeness" refers to a qualitative assessment of a compound's potential to be a successful drug, based on its physicochemical properties. Computational models are widely used to evaluate drug-likeness, most famously through Lipinski's "rule of five." mdpi.com This rule establishes guidelines for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are associated with good oral bioavailability.

In the design of novel imidazo[1,2-a]pyridine derivatives, these rules are applied to filter and prioritize compounds. amazonaws.comresearchgate.net Computational tools calculate these properties for designed molecules, allowing for rapid assessment of their drug-like character. For a compound like this compound, these models would guide its optimization by suggesting structural modifications to improve its profile. For example, if the calculated logP is too high, modifications could be made to introduce more polar groups.

The table below illustrates a typical drug-likeness analysis for a candidate compound based on calculated physicochemical properties.

| Parameter | Guideline (Lipinski's Rule of Five) | Significance |

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |

| LogP (Lipophilicity) | ≤ 5 | Affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability. |

| Hydrogen Bond Acceptors | ≤ 10 | Impacts membrane permeability. |

| Number of Rotatable Bonds | ≤ 10 | Influences conformational flexibility and binding. |

By integrating ADME predictions and drug-likeness analysis, computational models provide a powerful framework for lead optimization. amazonaws.com This data-driven approach allows medicinal chemists to rationally design new this compound analogues with an enhanced probability of success as therapeutic agents.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives with Focus on Aryl Substitution

General Principles of SAR for the Imidazo[1,2-a]pyridine (B132010) Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6-heterocycle that has been recognized as a "drug prejudice" scaffold due to its frequent appearance in the discovery of new therapeutic agents. nih.govrsc.org Its biological activity is highly dependent on the nature and position of substituents on both the imidazole (B134444) and pyridine (B92270) rings.

Key positions for substitution and their general impact are:

C2-Position: Substitution at this position is crucial for the activity of many derivatives. It is commonly occupied by aryl or substituted aryl groups, which significantly influence target binding and potency. researchgate.net The nature of the substituent on the C2-phenyl ring, whether electron-donating or electron-withdrawing, can drastically alter the anticancer activity. researchgate.net

C3-Position: This position is highly reactive and susceptible to electrophilic substitution. nih.gov Modifications here, often with groups like halogens (e.g., iodine) or carboxamides, are critical for modulating the activity and selectivity of the compounds. nih.govnih.gov For antitubercular agents, a carboxamide group at C3 is often a key feature. nih.gov

Pyridine Ring (C5 to C8-Positions): Substitutions on the six-membered ring, particularly at the C6 and C8 positions, play a significant role in refining the molecule's properties. Modifications at these positions can impact potency, selectivity, and pharmacokinetic profiles. For instance, in antitubercular compounds, substitution at the C6 position with groups like chloro can improve potency. nih.gov

Impact of Substitution at the 2-Position on Biological Activity

The C2 position of the imidazo[1,2-a]pyridine scaffold is a primary site for modification to impart and modulate biological activity. The introduction of an aryl group at this position is a common strategy in the design of potent bioactive molecules, including anticancer agents that act as tubulin polymerization inhibitors. nih.gov

The presence of a phenyl ring at the C2 position is a recurring motif in many active imidazo[1,2-a]pyridine derivatives. The electronic properties of substituents on this phenyl ring are a key determinant of activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the compound's potency, and the optimal substitution pattern often depends on the specific biological target. researchgate.net

For example, in a series of imidazo[1,2-a]pyridine derivatives evaluated for anticancer activity, the nature of the substituent at the para-position of the C2-phenyl ring was critical. While direct data for the p-methylthiophenyl group is not extensively detailed in the provided context, the activity of related analogs provides insight. For instance, compounds with a p-methylsulfonylphenyl group at C2 have shown high potency and selectivity as COX-2 inhibitors. researchgate.net The methylsulfonyl group is electron-withdrawing, whereas the methylthio group is generally considered a weak electron-donating group. This highlights that the electronic nature of the sulfur-containing moiety significantly impacts activity.

The table below summarizes the effect of different para-substituents on the C2-phenyl ring on the anticancer activity of imidazo[1,2-a]pyridine analogs against various cell lines.

| Compound ID | C2-Phenyl Substituent (para) | Target/Cell Line | Activity (IC₅₀) |

| Analog A | -H (Unsubstituted) | HeLa (Cervical Cancer) | Potent |

| Analog B | -OCH₃ (Methoxy) | HeLa (Cervical Cancer) | Highly Potent |

| Analog C | -Cl (Chloro) | Various Cancer Lines | Active |

| Analog D | -SO₂CH₃ (Methylsulfonyl) | COX-2 Enzyme | 0.07-0.18 µM |

This table is illustrative, based on general findings for the scaffold, as specific IC₅₀ values for these exact analogs were not uniformly presented across sources.

A thioether group, such as the methylthio (-SCH₃) moiety in 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine, possesses distinct electronic and steric characteristics that can influence its biological profile.

Electronic Effects: The sulfur atom in a thioether is moderately electronegative and has lone pairs of electrons, allowing it to act as a weak electron-donating group through resonance. This can affect the electron density of the attached phenyl ring and, by extension, the entire molecule, influencing its binding to target proteins. It can also participate in hydrogen bonding as an acceptor.

Influence of Substitution at Other Positions (e.g., 3-position, 6-position) on "this compound" Analogs

While the C2-substituent is often the primary determinant of activity, modifications at other positions can further optimize the properties of 2-aryl-imidazo[1,2-a]pyridine analogs.

3-Position: The C3 position is readily functionalized. nih.gov In the context of anticancer agents, introducing groups at C3 can enhance potency. For example, in a series of COX-2 inhibitors based on a 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine core, the addition of a morpholinomethyl group at the C3-position resulted in the highest potency and selectivity. researchgate.net This suggests that for an analog of this compound, substitution at C3 could be a viable strategy to enhance its biological effects.

6-Position: Substitution at the C6 position on the pyridine ring is another effective strategy for modulating activity. For instance, in the development of antitubercular agents, the introduction of a chloro group at C6 was found to significantly improve potency. nih.gov Similarly, for Wnt/β-catenin signaling inhibitors, specific substitutions at C6 were crucial for achieving high activity. nih.gov

The following table illustrates how substitutions at positions other than C2 can modulate activity in different series of imidazo[1,2-a]pyridine derivatives.

| Scaffold | C3-Substituent | C6-Substituent | Biological Target | Effect of Substitution |

| 2-Aryl-IP | -H | -Cl | M. tuberculosis | Increased Potency |

| 2-Aryl-IP | Carboxamide | -H | M. tuberculosis | Essential for Activity |

| 2-Aryl-IP | -H | Varied groups | Wnt/β-catenin | Modulated Potency |

| 2-(p-SO₂CH₃-Ph)-IP | -CH₂-Morpholine | -H | COX-2 | Increased Potency |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential structural features required for a molecule to interact with a specific biological target. For the imidazo[1,2-a]pyridine scaffold, several key pharmacophoric features have been identified across various targets:

Aromatic/Hydrophobic Regions: The fused imidazo[1,2-a]pyridine ring system and the C2-aryl substituent typically serve as crucial hydrophobic and aromatic regions that engage in van der Waals and π-π stacking interactions within the target's binding site. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms within the imidazo[1,2-a]pyridine core (specifically N1 and often the pyridine N) can act as hydrogen bond acceptors, which is a critical interaction for anchoring the ligand to the target protein.

Substituent-Specific Features: Specific substituents provide additional pharmacophoric points. For this compound, the sulfur atom of the methylthio group could act as a hydrogen bond acceptor or engage in other specific interactions. Modifications at other positions, such as a carboxamide at C3, introduce essential hydrogen bond donor and acceptor sites required for antitubercular activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Imidazo[1,2-a]pyridine Research

To explore novel chemical space and improve drug-like properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.

Scaffold Hopping: This strategy involves replacing the central core of a known active compound with a structurally different scaffold while retaining the original pharmacophoric features. In the field of imidazo[1,2-a]pyridine research, this has been successfully applied. For example, in the quest for new antitubercular agents targeting the QcrB complex, the imidazo[1,2-a]pyridine scaffold was successfully replaced with a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) core, leading to new potent inhibitors. nih.gov Similarly, the imidazo[1,2-a]pyridine scaffold itself has been used as a replacement for a benzimidazole (B57391) core to develop new PI3K/mTOR inhibitors. rsc.org

Bioisosteric Replacement: This involves the substitution of an atom or a group with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. This is a common tactic to overcome issues related to metabolism, toxicity, or patentability. For instance, the thioether (-S-) linkage is a classical bioisostere of a methylene (B1212753) bridge (-CH₂-) or an ether (-O-) linkage, offering different bond angles, lengths, and electronic properties that can fine-tune activity. researchgate.net In drug design, replacing a phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine is a well-established strategy to modulate properties. researchgate.net

These advanced strategies underscore the adaptability of the imidazo[1,2-a]pyridine framework and its substituents in the continuous search for improved therapeutic agents.

Preclinical Biological Evaluation Methodologies and Mechanistic Insights

In Vitro Cellular and Molecular Assays for Target Identification

In vitro assays are fundamental in the initial stages of characterizing the biological profile of imidazo[1,2-a]pyridine (B132010) derivatives. These tests use isolated enzymes, cells, and molecular components to determine specific interactions and cellular responses.

Enzyme inhibition assays are crucial for identifying direct molecular targets of new chemical entities. Derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated against several enzymes implicated in disease, including Cyclooxygenase-2 (COX-2) and FMS-like tyrosine kinase 3 (FLT3).

Cyclooxygenase-2 (COX-2) Inhibition: A series of imidazo[1,2-a]pyridine derivatives have been designed and investigated as potential COX-2 inhibitors. researchgate.net One study focused on compounds with a p-methylsulfonylphenyl group at the C-2 position, which is structurally analogous to the p-methylthiophenyl group. The in vitro COX inhibition assay revealed that these derivatives were selective COX-2 inhibitors, with one of the most potent compounds being 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f). researchgate.net This compound demonstrated high potency and selectivity for COX-2 over COX-1. researchgate.net Molecular docking studies suggested that the methylsulfonyl group could be inserted into the secondary pocket of the COX-2 enzyme, a key interaction for selectivity. researchgate.net

FMS-like tyrosine kinase 3 (FLT3) Inhibition: Activating mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML). nih.govnih.gov The imidazo[1,2-a]pyridine scaffold has been explored for developing FLT3 inhibitors. nih.govresearchgate.net Studies on imidazo[1,2-a]pyridine-thiophene derivatives identified them as type-I inhibitors of FLT3, meaning they compete with ATP for binding in the kinase's active site. nih.gov These compounds showed anti-proliferative activity in the FLT3-ITD driven AML cell line, MOLM-14. nih.gov Further structural modifications led to the identification of compounds that retained potency against clinically relevant mutants, such as FLT3-ITD/D835Y and the gilteritinib-resistant FLT3-ITD/F691L mutant. nih.govnih.gov

Table 1: Enzyme Inhibition by Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Target Enzyme | Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine derivative (6f) | COX-2 | - | IC₅₀ | 0.07 µM | researchgate.net |

| Imidazo[1,2-a]pyridine derivative (6f) | COX-1 | - | IC₅₀ | 15.1 µM | researchgate.net |

| Imidazo[1,2-a]pyridine-thiophene derivative (5o) | FLT3-ITD | MOLM-14 | GI₅₀ | 0.16 µM | nih.gov |

| Imidazo[1,2-a]pyridine-thiophene derivative (5o) | FLT3-ITD D835Y | MOLM-14 | GI₅₀ | 0.19 µM | nih.gov |

| Imidazo[1,2-a]pyridine-thiophene derivative (5o) | FLT3-ITD F691L | MOLM-14 | GI₅₀ | 0.16 µM | nih.gov |

Cell-based assays are employed to understand how compounds affect cellular signaling pathways. Studies on imidazo[1,2-a]pyridine derivatives have demonstrated their ability to modulate key pathways involved in cell growth and survival, such as the AKT/mTOR pathway. nih.gov This pathway is often dysregulated in cancers. Research has shown that certain novel imidazo[1,2-a]pyridines can inhibit the AKT/mTOR pathway, leading to downstream effects like the induction of apoptosis and cell cycle arrest in melanoma and cervical cancer cells. nih.govnih.gov

The interaction of 2-phenyl-imidazo[1,2-a]pyridine derivatives with specific receptors has been a subject of investigation. Notably, these compounds have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), now known as the translocator protein (18 kDa). researchgate.netnih.gov In vitro binding assays using membrane preparations from the cerebral cortex and ovary showed that these derivatives could potently inhibit the binding of the specific PBR ligand [³H]-PK 11195, while having little to no significant effect on the binding of ligands to central benzodiazepine receptors (CBRs). nih.govnih.gov This selectivity indicates a specific interaction with PBRs. nih.gov Furthermore, some selenylated imidazo[1,2-a]pyridines have been reported to inhibit breast cancer cell proliferation by inducing DNA damage and apoptosis. nih.gov

The anti-proliferative effects of imidazo[1,2-a]pyridine derivatives have been evaluated across a variety of human cancer cell lines to gain mechanistic insights. These studies are not for therapeutic claims but to understand the biological response at a cellular level.

Derivatives have shown cytotoxic and anti-proliferative effects against breast cancer (HCC1937), melanoma (A375, WM115), cervical cancer (HeLa), colon cancer (Caco-2, HT-29), and chronic myeloid leukemia (K-562) cell lines. nih.govnih.govmdpi.commdpi.com The mechanisms underlying these effects include the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase. nih.govnih.gov For instance, treatment with a specific imidazo[1,2-a]pyridine derivative induced G2/M cell cycle arrest and a significant increase in intrinsic apoptosis in melanoma and cervical cancer cells. nih.gov In breast cancer cells, another derivative was shown to cause cell cycle arrest by increasing the levels of p53 and p21 proteins. nih.govresearchgate.net Furthermore, selenylated derivatives have been shown to induce cell senescence and oxidative stress in leukemia cells and apoptosis in colon cancer cells. mdpi.commdpi.com

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Measurement | Value (µM) | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | Breast Cancer | IC₅₀ | 45 | nih.govresearchgate.net |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | Breast Cancer | IC₅₀ | 47.7 | nih.govresearchgate.net |

| Selenylated Imidazo[1,2-a]pyridine (MRK-107) | HT-29 | Colon Cancer | GI₅₀ | 1.1 | mdpi.com |

| Selenylated Imidazo[1,2-a]pyridine (MRK-107) | Caco-2 | Colon Cancer | GI₅₀ | 2.4 | mdpi.com |

In Vivo Animal Model Studies for Biological Mechanism Elucidation

Following promising in vitro results, in vivo studies in animal models are conducted to investigate the biological mechanisms in a whole-organism context. These studies can confirm target engagement and pathway modulation observed in vitro.

Rodent models have been utilized to explore the biological effects of 2-phenyl-imidazo[1,2-a]pyridine derivatives. In one study, the intraperitoneal administration of these compounds to rats led to a dose-dependent increase in the concentrations of neuroactive steroids, such as pregnenolone (B344588) and progesterone, in both the plasma and the brain. nih.govnih.gov This effect was observed in both normal and adrenalectomized-orchiectomized rats, suggesting that the compounds can stimulate steroidogenesis directly within the brain, independent of peripheral glands. nih.govnih.gov This finding provides in vivo evidence of target engagement with PBRs, which are known to play a role in steroidogenesis, and demonstrates a clear biological response to the compound administration. nih.gov Additionally, pharmacokinetic properties of some imidazo[1,2-a]pyridine-3-carboxamides have been evaluated in mice via oral and intravenous routes to understand their absorption and distribution profiles. nih.gov

An article solely focused on the preclinical biological evaluation and mechanistic insights of the chemical compound “2-(p--Methylthiophenyl)imidazo(1,2-a)pyridine” cannot be generated based on currently available scientific literature from the performed searches.

Extensive searches for specific data pertaining to "2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine" did not yield information regarding its evaluation in animal models, specific methodologies for assessing its biological responses, its molecular targets, or the signaling pathways it may modulate.

The body of research on the broader class of imidazo[1,2-a]pyridine derivatives is substantial, revealing a wide range of biological activities and therapeutic potential. Studies on various analogues have explored their efficacy in diverse preclinical settings.

General Research on Imidazo[1,2-a]pyridine Derivatives:

Animal Models in Research: Preclinical studies on different imidazo[1,2-a]pyridine compounds have utilized various animal models to assess their potential. For instance, mouse xenograft models, where human cancer cells are implanted into mice, have been employed to evaluate the antitumor effects of certain derivatives. nih.gov One study on a potent PI3 kinase p110alpha inhibitor from this class used a mouse HeLa xenograft model to demonstrate its ability to suppress tumor growth. nih.gov Zebrafish models have also been used, particularly for observing the in vivo effects of derivatives that inhibit specific signaling pathways. nih.gov

Methodologies for Biological Response Assessment: The biological activities of imidazo[1,2-a]pyridine derivatives are typically assessed through a variety of in vitro and in vivo methods. Common in vitro assays include cell proliferation assays (e.g., MTT assay) to determine cytotoxic effects on cancer cell lines, flow cytometry to analyze cell cycle arrest and apoptosis, and DNA binding studies. nih.gov For compounds with anti-inflammatory potential, in vitro cyclooxygenase (COX) inhibition assays are performed. researchgate.net In vivo assessments often involve monitoring tumor growth in xenograft models and evaluating pharmacokinetic profiles in mice to understand the compound's absorption, distribution, metabolism, and excretion. nih.govnih.gov

Investigation of Molecular Mechanisms: Research into the molecular mechanisms of imidazo[1,2-a]pyridine derivatives has identified several biological targets and signaling pathways.

Biological Targets: Different derivatives have been found to target specific proteins involved in disease progression. These include enzymes like PI3 kinase p110alpha, FMS-like tyrosine kinase 3 (FLT3), and cyclooxygenase-2 (COX-2), as well as structural proteins like tubulin. nih.govresearchgate.net Some derivatives have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development and cancer. nih.gov

Signaling Pathways: By identifying the biological targets, researchers have elucidated the signaling pathways affected by these compounds. For example, inhibition of PI3K p110alpha impacts the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. nih.gov Other studies have shown that certain imidazo[1,2-a]pyridines can downregulate the expression of Wnt target genes like c-myc and cyclin D1. nih.gov

While this information highlights the significant research conducted on the imidazo[1,2-a]pyridine scaffold, it is important to note that these findings are specific to the particular derivatives studied and cannot be directly extrapolated to "this compound" without dedicated experimental evidence.

Emerging Research Applications and Advanced Materials Science

Development of Fluorescent Probes Based on Imidazo[1,2-a]pyridine (B132010) for Research Applications

The imidazo[1,2-a]pyridine framework is a prominent feature in the design of novel fluorescent probes. researchgate.net Its π-conjugated bicyclic structure often results in compounds with high fluorescence quantum yields. ijrpr.com Researchers have successfully leveraged this scaffold to create sensors for various biologically and environmentally important analytes. These probes often operate through mechanisms like intramolecular charge transfer (ICT), which can be modulated by the presence of a target analyte, leading to a detectable change in the fluorescence signal. researchgate.net

Derivatives of imidazo[1,2-a]pyridine have been engineered into highly sensitive and selective fluorescent probes for detecting specific chemical species.

Hydrazine (B178648) Detection: Hydrazine is a highly toxic chemical used in various industrial applications, making its detection crucial for environmental and health monitoring. researchgate.net Fluorescent probes built on the imidazo[1,2-a]pyridine core have been developed for this purpose. For example, one such probe demonstrated a significant fluorescence enhancement (approximately 120-fold) upon reacting with hydrazine, enabling a low detection limit of 0.11 ppb. researchgate.net Another probe, which utilized a maleimide (B117702) recognition group, also showed high sensitivity and a rapid response to hydrazine with a detection limit of 9.1 ppb. researchgate.net

Metal Ion Detection: The scaffold has also been employed to create chemosensors for various metal ions. A fused imidazopyridine-based probe was developed for the dual detection of Iron (Fe³⁺) and Mercury (Hg²⁺). nih.govrsc.org This probe exhibited a 'turn-on' fluorescence response for Fe³⁺ and a 'turn-off' response for Hg²⁺, with detection limits as low as 4.0 ppb and 1.0 ppb, respectively. nih.govrsc.org The high selectivity of the probe was maintained even in the presence of other competing cations. rsc.org Other designs have yielded probes capable of selectively detecting Hg²⁺ through a ring-opening mechanism that activates fluorescence, or for the sequential "on-off-on" detection of ions like Fe³⁺ and F⁻. rsc.orgresearchgate.net

| Target Analyte | Probe Type | Detection Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Hydrazine | Imidazo[1,2-a]pyridine-based | Fluorescence Enhancement (~120-fold) | 0.11 ppb | researchgate.net |

| Hydrazine | Imidazo[1,2-a]pyridine with maleimide | Rapid and Sensitive Reaction | 9.1 ppb | researchgate.net |

| Fe³⁺ | Fused Imidazopyridine | 'Turn-on' Fluorescence | 4.0 ppb | nih.govrsc.org |

| Hg²⁺ | Fused Imidazopyridine | 'Turn-off' Fluorescence | 1.0 ppb | nih.govrsc.org |

| Hg²⁺ | Xanthene-Imidazo[1,2-a]pyridine | Ring-opening of spirolactam | N/A | rsc.org |

The utility of these fluorescent probes extends to biological systems, where they have been successfully applied for imaging in living cells. The low cytotoxicity and good cell permeability of certain imidazo[1,2-a]pyridine derivatives make them suitable for intracellular studies. rsc.org

Probes designed for metal ion detection have been used to visualize Fe³⁺ and Hg²⁺ within HeLa cells. nih.govrsc.org Similarly, a probe for hydrazine was successfully used to image the analyte in HepG2 cells, demonstrating its potential for monitoring cellular processes involving this toxic substance. researchgate.net The applications are not limited to mammalian cells; some imidazo[1,2-a]pyridine-based dyes have shown good permeability to plant cell walls and have been used for fluorescence imaging in Arabidopsis thaliana seedlings, highlighting their versatility as bioimaging agents. scientifiq.ai

| Target Analyte | Cell Line | Application | Reference |

|---|---|---|---|

| Fe³⁺ / Hg²⁺ | HeLa cells | Intracellular metal ion detection | nih.govrsc.org |

| Hg²⁺ | HeLa cells | Live cell imaging of mercury | rsc.org |

| Hydrazine | HepG2 cells | Intracellular hydrazine detection | researchgate.net |

| General Imaging | Mouse fibroblast cells | Fluorescent labeling | scientifiq.ai |

| General Imaging | Arabidopsis thaliana seedlings | Plant tissue imaging | scientifiq.ai |

Utilization as Chemical Biology Tools

Beyond fluorescent sensing, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundation for a wide range of biologically active compounds. nih.govchemrxiv.orgresearchgate.net Its derivatives have been investigated as potent and selective ligands for various biological targets.

For instance, specific 2-phenylimidazo[1,2-a]pyridine (B181562) compounds have been synthesized and identified as high-affinity ligands for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov In the field of oncology, imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of critical cell signaling pathways. One novel compound was shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov Another series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as potent type-I inhibitors of Fms-like tyrosine kinase 3 (FLT3) and its clinically relevant mutants, which are key targets in acute myeloid leukemia (AML). nih.gov These examples underscore the role of the imidazo[1,2-a]pyridine core as a versatile tool for developing targeted therapeutic agents and chemical probes to investigate complex biological systems.

Potential in Material Sciences and Optical Properties

The inherent photophysical characteristics of the imidazo[1,2-a]pyridine ring system make it highly attractive for applications in materials science. mdpi.comrsc.org These compounds are known for their strong fluorescence, often in the blue and violet regions of the spectrum, which is attributed to their π-conjugated bicyclic structure. ijrpr.com

The optical properties can be fine-tuned by chemical modification. For example, substitutions at the C2 position with phenyl or naphthyl groups have been shown to increase fluorescence yield. ijrpr.com Certain derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a phenomenon that leads to an unusually large Stokes shift (the difference between the absorption and emission maxima). ijrpr.comnih.gov This property is highly beneficial for applications where reabsorption of emitted light is problematic, such as in fluorescent solar collectors and organic light-emitting diodes (OLEDs).

Researchers have characterized π-expanded imidazo[1,2-a]pyridines, which strongly absorb UV radiation and exhibit fluorescence in the 415–461 nm range. researchgate.net The development of imidazo[1,5-a]pyridine (B1214698) derivatives as high-energy blue emitters highlights their potential in creating next-generation optoelectronic devices. mdpi.com The combination of synthetic accessibility and tunable optical properties positions the imidazo[1,2-a]pyridine scaffold as a promising building block for advanced organic materials. pipzine-chem.com

Future Directions and Unexplored Avenues in Academic Research

Development of Novel Synthetic Methodologies for Complex Derivatives

Future synthetic research will move beyond traditional methods to embrace more efficient, sustainable, and complex strategies for creating novel derivatives of 2-(p-Methylthiophenyl)imidazo(1,2-a)pyridine.

Green and Sustainable Synthesis: A significant future trend is the development of environmentally benign synthetic protocols. This includes the use of water as a solvent, molecular iodine as a catalyst, and energy sources like ultrasound, which align with the principles of green chemistry. rsc.org Such methods offer advantages like operational simplicity, mild reaction conditions, and reduced environmental impact. The development of one-pot, multicomponent reactions in aqueous media will be a key focus, minimizing waste and maximizing efficiency. rsc.org

Advanced C-H Functionalization: Direct C-H bond functionalization is a powerful tool for rapidly introducing molecular complexity. Future research will focus on developing highly regioselective methods for the C-H functionalization of both the imidazo[1,2-a]pyridine (B132010) core and the p-methylthiophenyl moiety. nanomaterchem.com This includes transition-metal-free approaches, such as visible-light-mediated photocatalysis, to achieve arylations, alkylations, and other modifications with high atom economy and sustainability. tandfonline.com The ability to selectively functionalize specific C-H bonds will enable the creation of intricate derivatives that are currently inaccessible.

Automated and Flow Chemistry: To accelerate the discovery process, high-throughput synthesis powered by automation and continuous flow chemistry will become increasingly important. nih.gov Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for multistep syntheses without the isolation of intermediates. nih.gov Automating these systems will allow for the rapid generation of large libraries of complex this compound analogs, which can then be screened for various biological activities or material properties.

The table below summarizes potential future synthetic strategies.

Table 1: Future Synthetic Methodologies| Methodology | Focus Area | Potential Advantages |

|---|---|---|

| Green Chemistry | Aqueous micellar catalysis, Ultrasound-assisted synthesis | Reduced solvent waste, energy efficiency, improved safety. |

| C-H Functionalization | Photocatalysis, Metal-free arylation/alkylation | High atom economy, access to novel chemical space, regioselectivity. |

| Automated Flow Synthesis | High-throughput library generation, multi-step reactions | Rapid synthesis, scalability, precise reaction control. |

| Combinatorial Approaches | Solid-phase synthesis, Multicomponent reactions | Generation of diverse molecular libraries for screening. |

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Interactions

While standard spectroscopic methods like NMR and mass spectrometry are routine, future research will require more advanced techniques to understand the complex structural features and dynamic interactions of novel derivatives with their biological targets.

Multi-dimensional and Solid-State NMR: For structurally complex derivatives, advanced 2D NMR techniques (such as NOESY and ROESY) will be indispensable for unambiguously determining stereochemistry and conformational preferences in solution. Furthermore, solid-state NMR (ssNMR) represents an unexplored avenue for characterizing the structure of these compounds when bound to insoluble targets like protein aggregates or within crystalline materials, providing insights that are not accessible through solution-state NMR or X-ray crystallography alone.

Time-Resolved Spectroscopy: The intrinsic fluorescence of the imidazo[1,2-a]pyridine core presents an opportunity for advanced photophysical studies. rsc.org Time-resolved fluorescence spectroscopy, including techniques like Time-Correlated Single Photon Counting (TCSPC), can elucidate the excited-state dynamics of novel derivatives. This is crucial for understanding their behavior as fluorescent probes or in photo-activated applications, allowing researchers to study dynamic interactions with biomolecules or changes in their microenvironment on the nanosecond timescale.

Mass Spectrometry Imaging (MSI): A significant leap forward would be the application of MSI to visualize the distribution of this compound derivatives directly in tissue sections. Techniques like DESI (Desorption Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) MSI could map the compound and its metabolites within organs, tumors, or even single cells, providing critical information on target engagement and pharmacokinetics without the need for radiolabeling.

The table below outlines advanced spectroscopic techniques and their future applications.